molecular formula C23H20N2O6 B5369496 2-{2-[3-nitro-4-(propionyloxy)phenyl]vinyl}-8-quinolinyl propionate

2-{2-[3-nitro-4-(propionyloxy)phenyl]vinyl}-8-quinolinyl propionate

Cat. No. B5369496
M. Wt: 420.4 g/mol
InChI Key: PEJOMILIXSQQJL-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{2-[3-nitro-4-(propionyloxy)phenyl]vinyl}-8-quinolinyl propionate, also known as NPD1, is a synthetic compound that has gained significant attention in the field of neuroscience and neuroprotection. This compound is known to have anti-inflammatory and neuroprotective properties, making it a promising candidate for the treatment of various neurological disorders.

Mechanism of Action

The mechanism of action of 2-{2-[3-nitro-4-(propionyloxy)phenyl]vinyl}-8-quinolinyl propionate involves the activation of the Nrf2-ARE pathway, which is responsible for regulating cellular antioxidant and anti-inflammatory responses. This compound also activates the PI3K/Akt/mTOR pathway, which is involved in the regulation of cell survival and growth. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which can contribute to the pathogenesis of neurodegenerative diseases.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects in vitro and in vivo. It has been shown to reduce oxidative stress, inflammation, and apoptosis in neuronal cells. This compound has also been found to enhance neuronal survival and regeneration, as well as improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-{2-[3-nitro-4-(propionyloxy)phenyl]vinyl}-8-quinolinyl propionate is its ability to cross the blood-brain barrier, making it a potential therapeutic agent for the treatment of neurological disorders. However, the synthesis of this compound is complex and requires specialized equipment and expertise. Additionally, the effects of this compound on human subjects are still largely unknown, and further clinical studies are needed to determine its safety and efficacy.

Future Directions

There are several future directions for the research on 2-{2-[3-nitro-4-(propionyloxy)phenyl]vinyl}-8-quinolinyl propionate. One potential direction is to investigate the potential therapeutic applications of this compound in other neurological disorders, such as traumatic brain injury and stroke. Another direction is to further elucidate the mechanism of action of this compound and its interaction with other signaling pathways. Additionally, the development of more efficient and cost-effective synthesis methods for this compound could facilitate its widespread use in research and clinical settings.
Conclusion
In conclusion, this compound is a promising compound that has shown potential therapeutic applications in various neurological disorders. Its anti-inflammatory and neuroprotective properties make it a promising candidate for the treatment of neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of this compound and to determine its safety and efficacy in human subjects.

Synthesis Methods

The synthesis of 2-{2-[3-nitro-4-(propionyloxy)phenyl]vinyl}-8-quinolinyl propionate involves the reaction of 3-nitro-4-hydroxyphenylacetic acid with propionyl chloride to form 3-nitro-4-(propionyloxy)phenylacetic acid. This compound is then reacted with 2-quinolinecarbaldehyde to form this compound. The final product is obtained through purification and crystallization.

Scientific Research Applications

2-{2-[3-nitro-4-(propionyloxy)phenyl]vinyl}-8-quinolinyl propionate has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has been shown to have anti-inflammatory and neuroprotective properties, which can help in reducing the damage caused by neurodegenerative diseases. This compound has also been found to promote neuronal survival and regeneration, making it a promising candidate for the treatment of neurological injuries.

properties

IUPAC Name

[2-nitro-4-[(E)-2-(8-propanoyloxyquinolin-2-yl)ethenyl]phenyl] propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O6/c1-3-21(26)30-19-13-9-15(14-18(19)25(28)29)8-11-17-12-10-16-6-5-7-20(23(16)24-17)31-22(27)4-2/h5-14H,3-4H2,1-2H3/b11-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEJOMILIXSQQJL-DHZHZOJOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=C(C=C(C=C1)C=CC2=NC3=C(C=CC=C3OC(=O)CC)C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)OC1=C(C=C(C=C1)/C=C/C2=NC3=C(C=CC=C3OC(=O)CC)C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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